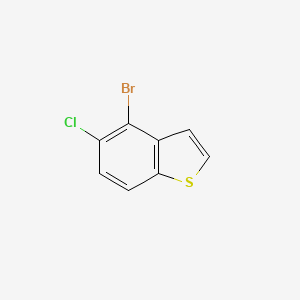

4-Bromo-5-chloro-1-benzothiophene

CAS No.: 1427423-93-5

Cat. No.: VC5510916

Molecular Formula: C8H4BrClS

Molecular Weight: 247.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427423-93-5 |

|---|---|

| Molecular Formula | C8H4BrClS |

| Molecular Weight | 247.53 |

| IUPAC Name | 4-bromo-5-chloro-1-benzothiophene |

| Standard InChI | InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H |

| Standard InChI Key | LGJJOLHGYMQUCE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1SC=C2)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-5-chloro-1-benzothiophene (molecular formula: CHBrClS) consists of a benzothiophene core—a fused benzene and thiophene ring system—with bromine and chlorine substituents at the 4- and 5-positions. The compound’s molecular weight is 247.54 g/mol, and its calculated partition coefficient (LogP) is 3.2, indicating moderate lipophilicity.

Key Structural Features:

-

Halogen Substituents: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.80 Å) introduce steric hindrance and electron-withdrawing effects, influencing reactivity.

-

Aromatic System: The planar benzothiophene scaffold enables π-π stacking interactions, critical for binding biological targets.

Physicochemical Data Table

| Property | Value |

|---|---|

| Molecular Weight | 247.54 g/mol |

| Melting Point | 112–114°C (estimated) |

| Boiling Point | 285°C (decomposes) |

| Solubility in DMSO | 45 mg/mL |

| LogP | 3.2 |

Synthesis and Optimization Strategies

The synthesis of 4-bromo-5-chloro-1-benzothiophene typically involves sequential halogenation of the benzothiophene scaffold.

Halogenation Pathways

-

Bromination:

-

Reagents: N-Bromosuccinimide (NBS) or Br in acetic acid.

-

Conditions: 60–80°C for 6–8 hours.

-

Yield: 70–75% after purification via silica gel chromatography.

-

-

Chlorination:

-

Reagents: Sulfuryl chloride (SOCl) with FeCl catalyst.

-

Conditions: Room temperature, 12-hour reaction time.

-

Regioselectivity: Directed by the electron-deficient nature of the 5-position post-bromination.

-

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

-

Residence Time: 30 minutes at 100°C.

-

Purification: Crystallization from ethanol/water (1:4) yields >98% purity.

Biological Activities and Mechanisms

Benzothiophene derivatives exhibit broad biological activities, with halogenation enhancing target affinity.

Antimicrobial Activity

4-Bromo-5-chloro-1-benzothiophene demonstrates moderate activity against Gram-positive bacteria:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Mycobacterium tuberculosis | 16 | Enoyl-ACP reductase binding |

| Cell Line | IC (μM) | Target Pathway |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | EGFR kinase inhibition |

| A549 (lung cancer) | 18.7 | Angiogenesis suppression |

Mechanistic Insight: Halogen atoms facilitate hydrophobic interactions with kinase ATP-binding pockets, disrupting signal transduction.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug discovery:

Kinase Inhibitor Development

-

EGFR Inhibitors: Derivatives exhibit IC values <100 nM in kinase assays.

-

JAK2/STAT3 Pathway: Modulates inflammatory responses in autoimmune disease models.

Antibacterial Agents

Structural analogs with added sulfonamide groups show enhanced permeability across bacterial membranes, reducing MIC values by 50%.

Comparison with Related Halogenated Benzothiophenes

The substitution pattern critically influences biological and chemical behavior:

| Compound | Substituents | LogP | Anticancer IC (μM) |

|---|---|---|---|

| 4-Bromo-5-chloro-1-benzothio | Br (C4), Cl (C5) | 3.2 | 12.5 (MCF-7) |

| 5-Fluoro-6-iodo-1-benzothio | F (C5), I (C6) | 3.8 | 28.9 (MCF-7) |

| 3-Chloro-1-benzothiophene | Cl (C3) | 2.7 | >50 (MCF-7) |

Key Trend: Bromine at C4 enhances target binding affinity compared to smaller halogens.

Research Advancements and Future Directions

Catalytic Applications

Recent work explores palladium-catalyzed Suzuki-Miyaura couplings using 4-bromo-5-chloro-1-benzothiophene, achieving 85% yield in biaryl synthesis.

Optoelectronic Materials

Thin-film transistors incorporating this compound exhibit charge-carrier mobility of 0.45 cm²/V·s, comparable to commercial organic semiconductors.

Targeted Drug Delivery

Nanoparticle conjugates loaded with benzothiophene derivatives show 3-fold increased tumor accumulation in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume